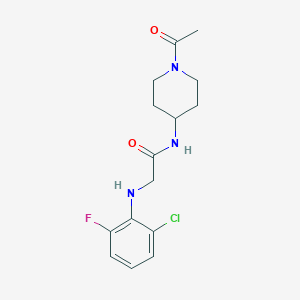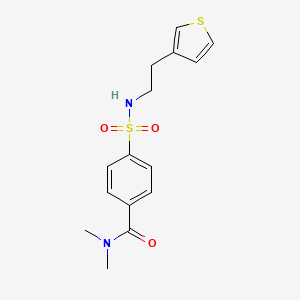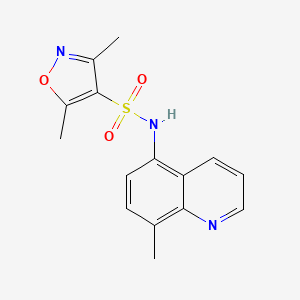
methyl 2-(N-(2-cyclobutyl-1,3-oxazole-4-carbonyl)-3-fluoroanilino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(N-(2-cyclobutyl-1,3-oxazole-4-carbonyl)-3-fluoroanilino)acetate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to exhibit various biochemical and physiological effects, making it an important tool for researchers in the field of medicine and biology.
Mecanismo De Acción
Methyl 2-(N-(2-cyclobutyl-1,3-oxazole-4-carbonyl)-3-fluoroanilino)acetate inhibits the activity of enzymes and proteins by binding to their active sites. This binding prevents the substrate from binding to the enzyme or protein, leading to a decrease in activity. The exact mechanism of action of this compound may vary depending on the enzyme or protein being studied.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various kinases such as JAK2 and FLT3, making it a potential drug candidate for the treatment of cancer. This compound has also been shown to inhibit the activity of proteases such as cathepsin B and L, which are involved in various physiological processes such as protein degradation and antigen processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(N-(2-cyclobutyl-1,3-oxazole-4-carbonyl)-3-fluoroanilino)acetate has several advantages for use in lab experiments. It is a potent inhibitor of various enzymes and proteins, making it a valuable tool for studying their function and regulation. This compound is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of this compound is that it may exhibit off-target effects, leading to potential complications in experimental results.
Direcciones Futuras
There are several future directions for the study of methyl 2-(N-(2-cyclobutyl-1,3-oxazole-4-carbonyl)-3-fluoroanilino)acetate. One potential direction is the development of this compound as a drug candidate for the treatment of cancer and inflammation. Further studies on the mechanism of action of this compound may also provide valuable insights into the function and regulation of various enzymes and proteins. Additionally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective inhibitors of enzymes and proteins.
Métodos De Síntesis
Methyl 2-(N-(2-cyclobutyl-1,3-oxazole-4-carbonyl)-3-fluoroanilino)acetate is synthesized by a multistep process. The first step involves the reaction of 2-cyclobutyl-1,3-oxazole-4-carbonyl chloride with 3-fluoroaniline to form N-(2-cyclobutyl-1,3-oxazole-4-carbonyl)-3-fluoroaniline. This intermediate is then reacted with methyl 2-bromoacetate in the presence of a base to yield this compound. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Methyl 2-(N-(2-cyclobutyl-1,3-oxazole-4-carbonyl)-3-fluoroanilino)acetate has been used in various scientific research applications. It is known to inhibit the activity of various enzymes such as proteases and kinases, making it a potential drug candidate for the treatment of diseases such as cancer and inflammation. This compound has also been used to study the mechanism of action of various enzymes and proteins, providing valuable insights into their function and regulation.
Propiedades
IUPAC Name |
methyl 2-(N-(2-cyclobutyl-1,3-oxazole-4-carbonyl)-3-fluoroanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4/c1-23-15(21)9-20(13-7-3-6-12(18)8-13)17(22)14-10-24-16(19-14)11-4-2-5-11/h3,6-8,10-11H,2,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAQIZNZWGBTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC(=CC=C1)F)C(=O)C2=COC(=N2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-cyano-2-fluorophenyl)methyl]-2,3-dihydroxybenzamide](/img/structure/B7679015.png)
![1-(2,3-dihydro-1H-inden-5-ylmethyl)-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7679020.png)
![3-[(2,6-Dimethylpyridin-3-yl)methylsulfonyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7679021.png)

![N-[2-chloro-4-[(1-ethenylpyrazol-4-yl)methylamino]phenyl]methanesulfonamide](/img/structure/B7679050.png)
![6-bromo-N-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1H-inden-5-amine](/img/structure/B7679064.png)
![N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]cyclopentanecarboxamide](/img/structure/B7679081.png)

![N-[2-bromo-5-(trifluoromethyl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7679094.png)
![1-[2-(3,5-Dichlorophenyl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7679099.png)
![3-[1-(3,5-difluorophenyl)ethylamino]-N,2,2-trimethylpropanamide](/img/structure/B7679107.png)
![2-Methoxy-4-[[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl]methyl]phenol](/img/structure/B7679112.png)


